2-Methyl-1,4-diacetoxy-buta-1,3-diene
Description
2-Methyl-1,4-diacetoxy-buta-1,3-diene is a conjugated diene derivative bearing acetylated hydroxyl groups at positions 1 and 4, with a methyl substituent at position 2. This compound is structurally characterized by its electron-rich diene system, which is stabilized by the electron-withdrawing acetate groups. Such features make it a candidate for applications in organic synthesis, particularly in Diels-Alder reactions, where conjugated dienes act as dienophiles.
Properties
CAS No. |
68963-18-8 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(4-acetyloxy-3-methylbuta-1,3-dienyl) acetate |
InChI |
InChI=1S/C9H12O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4-6H,1-3H3 |
InChI Key |
GJTMBEFCTBJFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COC(=O)C)C=COC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| 2-Methyl-1,4-diacetoxy-buta-1,3-diene | C₉H₁₂O₄ | Acetate, conjugated diene, methyl | Methyl at C2; diene (C1–C4) |
| 1,4-Diacetoxy-2-butyne | C₈H₁₀O₄ | Acetate, alkyne | Triple bond (C2–C3); no methyl group |
| trans,trans-1,4-Diacetoxy-1,3-butadiene | C₈H₁₀O₄ | Acetate, conjugated diene | No methyl; planar trans-diene geometry |
Key Observations :
- The alkyne in 1,4-diacetoxy-2-butyne lacks the conjugation present in dienes, making it less reactive in Diels-Alder reactions but more prone to hydrogenation or alkyne-specific transformations .
Reactivity and Stability
Hydrolysis and Stability:
Diels-Alder Reactivity:
- The electron-deficient dienophile preference of this compound is modulated by the electron-withdrawing acetate groups. This contrasts with non-acetylated dienes, which are typically more electron-rich and reactive .
Spectroscopic and Analytical Data
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